Methyl 4-chloro-3,5-difluorobenzoate
Description
Methyl 4-chloro-3,5-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Properties
IUPAC Name |
methyl 4-chloro-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAJBQJJZZJJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: 4-chloro-3,5-difluorobenzyl alcohol.
Hydrolysis: 4-chloro-3,5-difluorobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3,5-difluorobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3,5-difluorobenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate access. The molecular targets and pathways involved vary based on the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-difluorobenzoate: Lacks the chlorine atom at position 4.
Methyl 3-chloro-4,5-difluorobenzoate: Chlorine atom at position 3 instead of 4.
Methyl 3,4-difluorobenzoate: Fluorine atoms at positions 3 and 4 instead of 3 and 5.
Uniqueness
Methyl 4-chloro-3,5-difluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific synthetic and research applications .
Biological Activity
Methyl 4-chloro-3,5-difluorobenzoate is a synthetic compound notable for its potential applications in various fields, particularly in biological research and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C₈H₇ClF₂O₂
- Molecular Weight : Approximately 206.59 g/mol
- Functional Groups : Benzoate ester with chlorine and fluorine substituents
The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's lipophilicity and reactivity, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atom may enhance the compound's binding affinity to certain enzymes or receptors, while the difluorobenzoate structure could facilitate interactions with hydrophobic pockets in proteins.
Potential Biological Interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its structural properties that allow it to fit into active sites.
- Protein-Ligand Interactions : The unique arrangement of substituents can modulate the activity of proteins involved in metabolic pathways.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential herbicide/fungicide | |
| Methyl 4-fluorobenzoate | Antimicrobial properties | |
| Methyl 3-chloro-4-fluorobenzoate | Enzyme inhibition |
Synthesis and Applications
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Drug Discovery : The compound is being explored for potential therapeutic applications due to its unique chemical structure.
- Chemical Synthesis : It is utilized in the synthesis of more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
